molecular formula C14H14O3 B14698160 4-(3-Methylbut-2-enoxy)chromen-2-one CAS No. 31490-69-4

4-(3-Methylbut-2-enoxy)chromen-2-one

Cat. No.: B14698160
CAS No.: 31490-69-4
M. Wt: 230.26 g/mol
InChI Key: FUFAEBGONGEKMI-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-enoxy)chromen-2-one is a chemical compound with the molecular formula C16H14O4Coumarins are a group of benzopyrones that are widely distributed in nature and are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbut-2-enoxy)chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 3-methyl-2-buten-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbut-2-enoxy)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylbut-2-enoxy)chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and cardiovascular diseases.

    Industry: Used in the production of fragrances, flavorings, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Methylbut-2-enoxy)chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

31490-69-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-10(2)7-8-16-13-9-14(15)17-12-6-4-3-5-11(12)13/h3-7,9H,8H2,1-2H3

InChI Key

FUFAEBGONGEKMI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC(=O)OC2=CC=CC=C21)C

Origin of Product

United States

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